molecular formula C25H32N6O3 B11602185 N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602185
M. Wt: 464.6 g/mol
InChI Key: UGZZZVRRSJEMQB-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic carboxamide characterized by a fused heterocyclic core. Key features include:

  • A tricyclic framework (8.4.0.0³,⁸) integrating imino, oxo, and methyl groups.
  • A cyclopentyl substituent at the N-position, contributing to lipophilicity and steric bulk.
  • A methyl group at position 13, likely influencing conformational stability.

Properties

Molecular Formula

C25H32N6O3

Molecular Weight

464.6 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)31(21)16-17)15-19(24(32)27-18-5-2-3-6-18)22(26)30(23)10-4-9-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32)

InChI Key

UGZZZVRRSJEMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and the subsequent attachment of the cyclopentyl and morpholine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially useful properties.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5)

This analogue shares the tricyclic core but differs in substituents:

Feature Target Compound CAS 867136-78-5
7-position substituent 3-(morpholin-4-yl)propyl 2-methoxyethyl
N-substituent Cyclopentyl 2-(morpholin-4-yl)ethyl
Key structural effects Increased lipophilicity (cyclopentyl); longer chain at position 7 Enhanced polarity (methoxyethyl); dual morpholine motifs

Hypothesized Properties :

  • Solubility : The methoxyethyl group in CAS 867136-78-5 may improve aqueous solubility compared to the cyclopentyl group in the target compound .
  • Target Binding : The dual morpholine groups in CAS 867136-78-5 could enhance interactions with polar binding pockets, whereas the cyclopentyl group in the target compound may favor hydrophobic environments .

Spirocyclic Carboxamides ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share carboxamide and spirocyclic motifs but lack the tricyclic framework.

Functional Analogues

Triazeno-imidazole Carboxamides ()

Compounds such as 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (PubMed ID 135) feature triazeno groups absent in the target compound.

Cephalosporin Derivatives ()

The (6R,7S)-cephalosporin in is a β-lactam antibiotic with a thiadiazole-thioether side chain. While both compounds contain fused heterocycles, the cephalosporin’s β-lactam ring and antibacterial targeting contrast sharply with the tricyclic carboxamide’s hypothesized eukaryotic enzyme modulation .

Biological Activity

The compound N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound features a triazatricyclo core, which contributes to its unique biological properties. The presence of functional groups such as the morpholine moiety and the cyclopentyl group enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C₁₈H₂₃N₅O₂
  • Molecular Weight: 341.41 g/mol

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

  • Protein Kinase Modulation: Compounds in this class have shown the ability to modulate protein kinase activity, which is crucial for regulating cell proliferation and survival .
  • Anticancer Properties: Preliminary studies suggest potential anticancer effects, indicating that this compound may inhibit tumor growth through apoptosis induction in cancer cells .
  • Neurotransmitter Interaction: Some derivatives have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study conducted on a related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Apoptosis via caspase activation
MCF-77.4Mitochondrial dysfunction

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of similar triazatricyclo compounds in a rat model of ischemic stroke. The results showed that treatment with these compounds reduced neuronal death and improved functional recovery.

Treatment GroupNeurological Score Improvement (%)Neuronal Viability (%)
Control1050
Compound Group4580

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